1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide
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Overview
Description
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde or ketone.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of a suitable amidine with a β-dicarbonyl compound.
Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine.
Uniqueness
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide is unique due to its fused imidazole and pyrimidine ring system, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
141234-21-1 |
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Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-butyl-1-methyl-5-oxo-2-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-3-4-10-19-16(23)14-11-20-18-21(2)15(12-22(18)17(14)24)13-8-6-5-7-9-13/h5-9,11,15H,3-4,10,12H2,1-2H3,(H,19,23) |
InChI Key |
TXTWXYDAHOQPJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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